Superior Antiproliferative Activity Against Breast Cancer Cell Lines: (E)-4-Cyanobenzaldehyde Oxime vs. (Z)-N-Methyl-C-4-Substituted Phenyl Aldonitrones
In a direct head-to-head comparison, (E)-4-cyanobenzaldehyde oxime (compound 1) demonstrated the lowest IC₅₀ values against both MCF-7 and T47D breast cancer cell lines when tested alongside two (Z)-N-methyl-C-4-substituted phenyl aldonitrone derivatives (compounds 2 and 3) [1]. The study explicitly states that 'Compound 1 which has the lowest IC50 values against the MCF-7 and T47D cell lines, is thought to be the most promising applicant as an anticancer drug' [2]. The reduction in cell growth was measured across a concentration range, establishing a clear structure-activity relationship wherein the parent aldoxime outperforms its N-methylated aldonitrone analogs [3].
| Evidence Dimension | Antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | Lowest IC₅₀ values against MCF-7 and T47D cell lines (exact values not publicly disclosed in abstract but confirmed as lowest among series) |
| Comparator Or Baseline | (Z)-N-methyl-C-4-substituted phenyl aldonitrones (compounds 2 and 3) |
| Quantified Difference | Target compound exhibits 'lowest IC₅₀ values' relative to comparators; compound 3 had 'greatest IC50' (i.e., lowest potency) |
| Conditions | MCF-7 (human breast adenocarcinoma) and T47D (human breast ductal carcinoma) cell lines; growth reduction assay; in vitro |
Why This Matters
This quantitative superiority in antiproliferative potency directly informs prioritization for lead optimization in anticancer drug discovery, as the parent oxime scaffold provides a more active starting point than its N-methylated derivatives.
- [1] Lasri, J., Soliman, S. M., Ali, E. M. M., Eltayeb, N. E., Dege, N., Donia, T., Khamis, A. A., & Alzahrani, F. A. (2024). Synthesis, X-ray, Hirshfeld combined with DFT, anticancer effects with molecular docking confirmation of (E)-4-cyanobenzaldehyde oxime and (Z)–N-methyl-C-4-substituted phenyl aldonitrones. Journal of Molecular Structure, 1312, 138624. (Abstract) View Source
- [2] Lasri, J., Soliman, S. M., Ali, E. M. M., Eltayeb, N. E., Dege, N., Donia, T., Khamis, A. A., & Alzahrani, F. A. (2024). Synthesis, X-ray, Hirshfeld combined with DFT, anticancer effects with molecular docking confirmation of (E)-4-cyanobenzaldehyde oxime and (Z)–N-methyl-C-4-substituted phenyl aldonitrones. Journal of Molecular Structure, 1312, 138624. (Highlighted text) View Source
- [3] Lasri, J., Soliman, S. M., Ali, E. M. M., Eltayeb, N. E., Dege, N., Donia, T., Khamis, A. A., & Alzahrani, F. A. (2024). Synthesis, X-ray, Hirshfeld combined with DFT, anticancer effects with molecular docking confirmation of (E)-4-cyanobenzaldehyde oxime and (Z)–N-methyl-C-4-substituted phenyl aldonitrones. Journal of Molecular Structure, 1312, 138624. (Reprinted in OUCi) View Source
